molecular formula C12H9NS B8478449 1-(3-Thienyl)indole

1-(3-Thienyl)indole

Cat. No.: B8478449
M. Wt: 199.27 g/mol
InChI Key: QYYJTVXSRLSEDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Thienyl)indole is a useful research compound. Its molecular formula is C12H9NS and its molecular weight is 199.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9NS

Molecular Weight

199.27 g/mol

IUPAC Name

1-thiophen-3-ylindole

InChI

InChI=1S/C12H9NS/c1-2-4-12-10(3-1)5-7-13(12)11-6-8-14-9-11/h1-9H

InChI Key

QYYJTVXSRLSEDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=CSC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of indole (16 g, 0.136 M), 3-bromothiophene (24.75 g, 0.146 M), potassium carbonate (20.1 g, 0.146 M) and copper bromide (0.84 g, 0.003 M) in 160 ml of N-methyl-2-pyrrolidinone was stirred and heated to 180° C. (under nitrogen atmosphere) for 42 hours. After this time, the reaction mixture was poured onto 800 ml of water and extracted with ethyl acetate (2×350 ml). The combined ethyl acetate extracts were washed with water, brine, dried over magnesium sulfate, filtered and concentrated in vacuo leaving a dark brownblack oil. The crude reaction product was chromatographed on a silica gel column with hexane/CH2Cl2 3:1 as eluant. Yield=9.14 g of yellow liquid which was homogeneous by thin layer chromatography. MS: M+ =199.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
24.75 g
Type
reactant
Reaction Step One
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
copper bromide
Quantity
0.84 g
Type
catalyst
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of indole (5.64 g, 48.3 mmol), 3-bromothiophene (4.84 mL, 51.6 mmol), potassium carbonate (7.16 g, 51.6 mmol), cuprous bromide (298 mg, 2.1 mmol) and N-methylpyrrolidinone (57 mL) is stirred at 180° C. under nitrogen atmosphere for 48 hr. After cooling to room temperature, the reaction mixture is poured into water (300 mL) and then extracted with ethyl acetate. The extract is washed with water, with brine, dried, filtered and concentrated to give a brown oil that is purified by chromatography eluting with heptane-10% dichloromethane. Product containing fraction are combined and concentrated to afford 1-(thien-3-yl)-1H-indole (6.20 g, 64% yield) as a colorless oil.
Quantity
5.64 g
Type
reactant
Reaction Step One
Quantity
4.84 mL
Type
reactant
Reaction Step One
Quantity
7.16 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous bromide
Quantity
298 mg
Type
reactant
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

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